3,4,5-trimethoxy-N-{[(prop-2-en-1-yl)carbamothioyl]amino}benzamide
Description
The compound 3,4,5-trimethoxy-N-{[(prop-2-en-1-yl)carbamothioyl]amino}benzamide features a 3,4,5-trimethoxy-substituted benzamide core linked to a thiourea moiety with an allyl (prop-2-en-1-yl) group (Fig. 1).
Properties
IUPAC Name |
1-prop-2-enyl-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-5-6-15-14(22)17-16-13(18)9-7-10(19-2)12(21-4)11(8-9)20-3/h5,7-8H,1,6H2,2-4H3,(H,16,18)(H2,15,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMLIFVTEQAZMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-{[(prop-2-en-1-yl)carbamothioyl]amino}benzamide typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzoic acid.
Formation of Benzoyl Chloride: The benzoic acid is converted to 3,4,5-trimethoxybenzoyl chloride using thionyl chloride.
Amidation Reaction: The benzoyl chloride is then reacted with prop-2-en-1-ylamine to form the corresponding amide.
Thiocarbamoylation: The final step involves the reaction of the amide with thiophosgene to introduce the carbamothioyl group.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbamothioyl group, converting it to a simpler amine or thiol.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or thiols.
Substitution: Methoxy-substituted derivatives with various nucleophiles.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biochemical Research: It can be used to study enzyme inhibition and protein-ligand interactions.
Industry:
Material Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{[(prop-2-en-1-yl)carbamothioyl]amino}benzamide involves its interaction with specific molecular targets. The methoxy groups and the carbamothioyl moiety play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of TMP-Benzamide Derivatives
*Calculated from molecular formula C₁₄H₁₉N₃O₄S.
Substituent-Driven Activity and Selectivity
- Thiourea vs.
- Allyl vs. Aryl Substituents : The allyl group confers moderate lipophilicity (clogP ≈ 3.5*) compared to bulkier aryl groups (e.g., 2-nitrophenyl: clogP ≈ 3.8), balancing membrane permeability and solubility . In contrast, phenylcarbamothioyl derivatives (e.g., Compound 3 in ) exhibit higher molecular weights (>500 g/mol), which may limit bioavailability.
Physicochemical and Pharmacokinetic Insights
- Lipophilic Efficiency (LipE) : Derivatives with nitro or heterocyclic groups (e.g., 2-nitrophenyl, IC50 1.4 µM ) show superior LipE values (>4) compared to simpler analogs, enhancing drug-likeness .
- Hydrogen-Bonding Networks : Thiourea-containing compounds (e.g., the target and ) form stable interactions with polar residues in target proteins, as evidenced by molecular modeling studies .
Biological Activity
3,4,5-Trimethoxy-N-{[(prop-2-en-1-yl)carbamothioyl]amino}benzamide (CAS Number: 77803-35-1) is a compound of interest due to its potential biological activities. This article explores its biological activity, including its anti-tumor properties, antibacterial effects, and mechanisms of action based on current research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 325.38 g/mol. The structure features a benzamide core with trimethoxy substitution and a prop-2-en-1-yl carbamothioyl group, which may contribute to its biological activities.
Anti-Tumor Activity
Recent studies have highlighted the anti-tumor potential of related compounds that share structural characteristics with this compound. For instance, derivatives of trimethoxy flavonoids have demonstrated significant cytotoxicity against various cancer cell lines, including MGC-803 (gastric cancer), MCF-7 (breast cancer), and HepG-2 (hepatoma) .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 15 | MGC-803 | 20.47 ± 2.07 |
| Compound 15 | MCF-7 | 43.42 ± 3.56 |
| Compound 15 | HepG-2 | 35.45 ± 2.03 |
| Compound 15 | MFC | 23.47 ± 3.59 |
The mechanism of action appears to involve cell cycle arrest in the G1 phase and induction of apoptosis, as evidenced by flow cytometry results . The structural motifs present in these compounds may facilitate interactions with cellular targets that regulate proliferation and survival pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for tumor growth and survival.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a vital mechanism for anti-cancer agents.
- Antibacterial Mechanisms : Compounds with thiourea functionalities often interact with bacterial enzymes or structural proteins, leading to cell death.
Case Studies
A notable study examined the synthesis and biological evaluation of benzoylthiourea derivatives, revealing their potential as both anti-tumor and antibacterial agents . These findings underscore the relevance of structural modifications in enhancing biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
